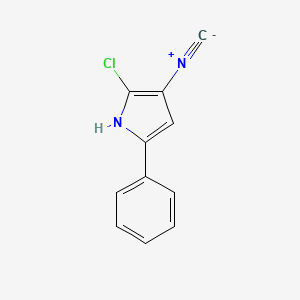

Vonoprazan fumarate impurity 13

Description

Structure

2D Structure

Properties

Molecular Formula |

C11H7ClN2 |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

2-chloro-3-isocyano-5-phenyl-1H-pyrrole |

InChI |

InChI=1S/C11H7ClN2/c1-13-10-7-9(14-11(10)12)8-5-3-2-4-6-8/h2-7,14H |

InChI Key |

PQYYLWOGSSYCTG-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=C(NC(=C1)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Mechanistic Investigations into the Formation Pathways of Vonoprazan Fumarate Impurity 13

Elucidation of Degradation-Derived Pathways Leading to Impurity 13

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability profile of a drug substance. nih.govpatsnap.com These studies expose the drug to stress conditions such as light, hydrolysis, oxidation, and heat to accelerate the formation of impurities.

Photolytic Degradation Mechanisms and Research Approaches

Photolytic degradation involves the chemical alteration of a compound due to exposure to light. pharmaguideline.com Research into the photostability of Vonoprazan (B1684036) is a key part of its development, typically conducted according to International Conference on Harmonisation (ICH) guidelines.

Research Findings: Multiple studies have concluded that Vonoprazan Fumarate (B1241708) is largely stable under photolytic stress conditions when in its solid state. nih.govresearchgate.netsamipubco.com However, one study observed minor degradation when it was exposed to light in a liquid solution, indicating a potential for photolytic pathway impurity formation under specific conditions. researchgate.net

Methodology: Photostability testing typically involves exposing the drug substance, both in solid form and in solution, to a light source that provides a standardized output of both UV and visible light. High-Performance Liquid Chromatography (HPLC) is then used to separate and quantify any degradants formed. nih.govresearchgate.net

Hydrolytic Degradation Pathways and Research into their Kinetics

Hydrolytic degradation involves the breakdown of a substance by reaction with water. The stability of Vonoprazan Fumarate has been extensively tested under various pH conditions, from acidic to alkaline.

Research Findings: Forced degradation studies consistently show that Vonoprazan Fumarate is stable in acidic solutions but undergoes significant degradation under alkaline (base-catalyzed hydrolysis) conditions. nih.govresearchgate.netsamipubco.com The degradation in alkaline environments was found to follow first-order kinetics. researchgate.net The primary mechanism involves the cleavage of the molecule, leading to the formation of several degradation products. While specific structures are not always fully elucidated in all publications, these degradants are distinct from the parent compound and known process-related impurities.

| Stress Condition | pH | Temperature | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 80°C | 24 h | Stable | nih.govresearchgate.net |

| Base Hydrolysis | 0.1 N NaOH | 80°C | 12 h | Significant | nih.govresearchgate.net |

| Base Hydrolysis | 0.5 N NaOH | 60°C | 48 h | 62.48% | researchgate.net |

Interactive Data Table: Summary of Hydrolytic Degradation Studies on Vonoprazan Fumarate.

Oxidative Degradation Mechanisms and Inhibition Research

Oxidative degradation involves the chemical breakdown of a drug substance by oxidizing agents. Vonoprazan's structure contains moieties that could be susceptible to oxidation.

Research Findings: Studies have demonstrated that Vonoprazan Fumarate is highly susceptible to oxidative stress. nih.govresearchgate.netsamipubco.com Exposure to common oxidizing agents like hydrogen peroxide results in substantial degradation, forming multiple oxidative impurities. The pyrrole (B145914) ring and other nitrogen-containing functional groups are potential sites for oxidation. Inhibition research focuses on understanding these pathways to select appropriate antioxidants for formulation or to implement manufacturing controls that minimize exposure to oxidative conditions.

| Stress Condition | Reagent | Temperature | Duration | Degradation (%) | Reference |

| Oxidation | 3% H₂O₂ | Room Temp | 24 h | Significant | nih.gov |

| Oxidation | 30% H₂O₂ | 60°C | 48 h | Significant | researchgate.net |

Interactive Data Table: Summary of Oxidative Degradation Studies on Vonoprazan Fumarate.

Thermal Degradation Processes and Stability Research Methodologies

Thermal degradation refers to the breakdown of a substance at elevated temperatures. The thermal stability of Vonoprazan Fumarate is critical for determining its shelf-life and appropriate storage conditions.

Research Findings: Vonoprazan Fumarate has been shown to be stable under thermal stress conditions as per ICH guidelines (e.g., 105°C for 7 days). nih.govresearchgate.netsamipubco.com Methodologies used to investigate thermal stability include Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nih.gov DSC analysis of the Vonoprazan free base shows a low melting point (67.3 °C), which may be why the more thermally stable fumarate salt is used commercially. nih.gov The salt form provides a more robust crystalline lattice, reducing the molecular mobility that can lead to heat-induced degradation. patsnap.com

Exploration of Synthetic Process-Related Formation Mechanisms

Impurities can be introduced or created at various stages of a multi-step chemical synthesis. These are known as process-related impurities and can include unreacted starting materials, intermediates, reagents, or by-products from unintended side reactions. nih.gov

By-product Formation during Key Synthetic Steps of Vonoprazan Fumarate

The synthesis of Vonoprazan Fumarate involves several key transformations, each with the potential to generate impurities. google.comresearchgate.netresearchgate.net One of the final steps often involves the reductive amination of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde with methylamine. google.com This reduction step can generate a significant number of impurities that are difficult to separate. google.com

Research Findings: Several process-related impurities have been identified and characterized. Their formation is often linked to specific reagents or reaction conditions.

Chlorinated Impurities: One significant potential impurity is a chloro-derivative of Vonoprazan. Its formation is linked to the use of pyridine-3-sulfonyl chloride that contains a chlorinated impurity, such as 5-chloropyridine-3-sulfonyl chloride. google.com This impurity can react similarly to the intended reagent, leading to a final product containing a chlorine atom on the pyridine (B92270) ring, which is notoriously difficult to remove. google.com

By-products from Side Reactions: Other impurities can be formed through various side reactions. For instance, unreacted intermediates can carry through to the final product. researchgate.net One identified impurity, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine, is a known process-related impurity whose formation mechanism has been discussed in the literature. nih.gov Another impurity can be formed during recrystallization at high temperatures. daneshyari.com

| Impurity Type | Potential Source | Reference |

| Chloro-Vonoprazan | Impure 5-chloropyridine-3-sulfonyl chloride starting material | google.com |

| N-methyldimethylamine derivative | Process-related side reaction | nih.gov |

| Impurity from hydrogenation | Side reaction of intermediate with NaBH₄ | daneshyari.com |

| Dimer Impurity | Recrystallization at high temperatures | daneshyari.com |

| Unreacted Intermediates | Incomplete reaction or inefficient purification | researchgate.net |

Interactive Data Table: Known Process-Related Impurities in Vonoprazan Fumarate Synthesis and Their Origins.

A patented method for producing low-impurity Vonoprazan Fumarate involves preparing a hydrobromide salt of Vonoprazan. google.com This intermediate salt formation step was found to be surprisingly effective at removing a range of process-related impurities (designated A-E in the patent) that are difficult to eliminate through standard recrystallization. google.com

Intermediate Reactivity and Impurity 13 Generation

The formation of Vonoprazan Fumarate Impurity 13, a positional isomer of the active pharmaceutical ingredient, is intrinsically linked to the reactivity of intermediates in the synthetic pathway. Impurity 13 is chemically identified as 1-(5-(2-fluorophenyl)-1-(pyridin-2-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine. This structure differs from Vonoprazan by the position of the sulfonyl group on the pyridine ring, which is at the 2-position in the impurity, as opposed to the 3-position in Vonoprazan.

The primary route for the generation of this impurity is believed to stem from the presence of an isomeric impurity in the starting materials, specifically the pyridine-3-sulfonyl chloride raw material. If this raw material contains the isomeric pyridine-2-sulfonyl chloride, it will react in the same manner as the intended reactant, leading to the formation of the corresponding isomeric intermediate.

A Chinese patent discloses that the generation of impurities in the final Vonoprazan fumarate product is related to the synthesis of the key intermediate, 5-(2-fluorophenyl)-1-[(pyridin-3-yl)sulfonyl]-1H-pyrrole-3-carbaldehyde. google.com The patent highlights that stubborn intermediate impurities can be carried through subsequent reaction steps, ultimately resulting in the formation of impurities in the final drug substance. google.com This suggests that once the isomeric intermediate, 5-(2-fluorophenyl)-1-[(pyridin-2-yl)sulfonyl]-1H-pyrrole-3-carbaldehyde, is formed, it undergoes the subsequent reductive amination step, similar to the main intermediate, to generate this compound.

The structural similarity between Vonoprazan and Impurity 13 makes their separation challenging, emphasizing the importance of controlling the purity of the starting materials to minimize the formation of this process-related impurity.

Catalytic Impurity Formation and Research into Catalyst Residue Effects

While the primary pathway for the formation of Impurity 13 is the presence of an isomeric starting material, catalytic conditions during synthesis and the presence of catalyst residues can also influence the impurity profile of Vonoprazan fumarate.

Research has indicated that alkaline conditions can promote the degradation of Vonoprazan. A Chinese patent suggests that trace amounts of alkaline components within a formulation can act as a basic catalyst. google.com This catalytic activity can lead to Michael addition reactions involving the fumaric acid moiety of the Vonoprazan salt. google.com Although this specific reaction does not directly form the isomeric Impurity 13, it highlights the potential for catalytic side reactions to occur in the presence of basic residues.

The impact of catalyst residues from the synthetic steps, such as those from hydrogenation or other metal-catalyzed reactions, on the formation of specific impurities like Impurity 13 is an area that requires further detailed investigation. The potential for these residues to promote side reactions or degradation pathways that could lead to various impurities cannot be entirely ruled out without specific studies.

Studies on Excipient-Related Impurity 13 Formation

Reactivity of Formulation Components with Vonoprazan Fumarate and Impurity 13 Precursors

The interaction between active pharmaceutical ingredients and excipients is a critical factor in the stability of a drug product. In the case of Vonoprazan fumarate, certain excipients can potentially contribute to the formation of impurities.

As mentioned previously, a Chinese patent highlights that alkaline excipients can act as catalysts for the Michael addition of the fumaric acid portion of Vonoprazan fumarate. google.com While this does not directly form the isomeric Impurity 13, it demonstrates the reactivity of the Vonoprazan fumarate molecule with formulation components under certain conditions.

The potential for excipients to directly react with precursors of Impurity 13, such as the isomeric intermediate 5-(2-fluorophenyl)-1-[(pyridin-2-yl)sulfonyl]-1H-pyrrole-3-carbaldehyde, if present, is a plausible consideration. For instance, reactive functional groups on excipients could potentially interact with the aldehyde group of the precursor, although specific studies on this are not publicly available.

The following table summarizes potential interactions based on general chemical principles:

| Excipient Type | Potential Interaction with Impurity 13 Precursor (Aldehyde) |

| Reducing Sugars (e.g., Lactose) | Maillard reaction with the primary amine if formed, or potential for other interactions with the aldehyde. |

| Basic Excipients (e.g., Magnesium Stearate) | Can catalyze aldol (B89426) condensation or other base-catalyzed reactions of the aldehyde. |

| Oxidizing Agents (contaminants) | Oxidation of the aldehyde to a carboxylic acid. |

It is important to note that these are potential interactions, and specific studies are required to confirm their occurrence and impact on the formation of Impurity 13.

Storage Condition Influences on Impurity 13 Accumulation

The stability of Vonoprazan fumarate and the accumulation of impurities are influenced by storage conditions such as temperature, humidity, and light. Forced degradation studies have been conducted to understand the degradation pathways of Vonoprazan.

One study revealed that Vonoprazan undergoes significant degradation under alkaline and oxidative stress conditions. The drug was found to be relatively stable under acidic, thermal, and photolytic stress. While this study provides general degradation behavior, it does not specifically quantify the formation of Impurity 13 under these stress conditions.

The accumulation of impurities during storage is a critical quality attribute. The following table illustrates the typical impact of storage conditions on drug stability and impurity formation:

| Storage Condition | Potential Impact on Impurity Formation |

| Elevated Temperature | Can accelerate the rate of degradation reactions, potentially leading to an increase in various impurities. |

| High Humidity | Moisture can facilitate hydrolytic degradation pathways. |

| Exposure to Light | Can lead to photolytic degradation, although Vonoprazan appears to be relatively stable in this regard. |

| Oxidative Stress | Can lead to the formation of oxidative degradation products. |

While these general principles apply, specific data on the accumulation of this compound under various storage conditions from published research is limited. The primary control for this specific impurity remains the control of isomeric impurities in the starting materials of the drug substance synthesis.

Advanced Analytical Methodologies for the Characterization and Quantification of Vonoprazan Fumarate Impurity 13

Chromatographic Separation Science Applied to Impurity 13 Research

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of the active pharmaceutical ingredient (API) from its related substances.

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods for Impurity 13 Resolution

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile impurities in drug substances. For Vonoprazan (B1684036) and its impurities, reversed-phase HPLC methods are commonly developed. While specific HPLC methods for the exclusive analysis of Impurity 13 are not detailed in publicly available literature, established methods for Vonoprazan and its other related substances provide a strong foundation for its resolution.

A study by Liu et al. (2016) detailed an optimized HPLC method for separating six process-related impurities of Vonoprazan. nih.gov Such methods typically utilize C18 columns and a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). The detection is usually performed using a UV detector at a wavelength where both Vonoprazan and its impurities exhibit significant absorbance, often around 230 nm. nih.gov The development of a robust HPLC method for Impurity 13 would involve a systematic optimization of parameters such as the mobile phase pH, gradient profile, column temperature, and flow rate to achieve adequate resolution from Vonoprazan and other potential impurities.

| Parameter | Typical Starting Conditions for Method Development |

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | Phosphate or Formate Buffer (pH 3.0-6.5) researchgate.netopenpr.com |

| Mobile Phase B | Acetonitrile or Methanol researchgate.netopenpr.com |

| Elution Mode | Gradient openpr.com |

| Flow Rate | 1.0 mL/min openpr.com |

| Detection | UV at ~230 nm nih.gov |

| Column Temperature | Ambient to 40°C |

| This table presents a generalized starting point for the development of an HPLC method for Vonoprazan Fumarate (B1241708) Impurity 13 based on methods for related compounds. |

Ultra-High-Performance Liquid Chromatography (UHPLC) Methodologies for Enhanced Sensitivity and Speed

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher efficiency, resolution, and faster analysis times compared to traditional HPLC. oatext.com For impurity profiling, the enhanced sensitivity of UHPLC is particularly advantageous for detecting and quantifying trace-level impurities. A UHPLC method for Impurity 13 would offer reduced solvent consumption and quicker sample throughput, which is beneficial in a quality control environment. The principles of method development for UHPLC are similar to HPLC, but with adjustments to account for the higher pressures and smaller column volumes. A gradient UHPLC method using a C18 column would be a suitable approach for the separation of Vonoprazan Fumarate Impurity 13. oatext.com

Gas Chromatography (GC) Applications in Volatile Impurity Profiling

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents. iu.edu Given the chemical structure of this compound, 1-(5-(2-Fluorophenyl)-1-(pyridin-2-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, it is expected to have a high boiling point and low volatility, making direct GC analysis challenging without derivatization. Derivatization can be employed to increase the volatility of analytes. iu.edu However, for non-volatile impurities like Impurity 13, HPLC and LC-MS are generally the more appropriate and widely used techniques. GC would be more applicable to the analysis of volatile raw materials or potential by-products in the synthesis of Vonoprazan. For instance, a GC/MS method has been developed for the detection of N-methylaniline, a structurally related amine. sincerechemical.com

Chiral Chromatography for Stereoisomeric Impurity 13 Separation

The structure of this compound does not inherently possess a chiral center. However, if any of the synthetic precursors were chiral or if a chiral center was introduced during its formation, then the separation of stereoisomers would be necessary. Chiral chromatography, using chiral stationary phases (CSPs), is the most effective method for separating enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of a broad range of pharmaceutical compounds. researchgate.net The development of a chiral method for a hypothetical stereoisomeric version of Impurity 13 would involve screening various CSPs and mobile phases to achieve enantiomeric resolution.

Hyphenated Techniques for Comprehensive Impurity 13 Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the unequivocal identification and characterization of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination and Fragmentation Pattern Analysis Research

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for impurity identification. It provides molecular weight information from the mass spectrometer, which, when coupled with the retention time data from the LC, allows for the confident identification of impurities. Studies on Vonoprazan have utilized LC-MS to identify unknown impurities. nih.gov

For this compound, LC-MS analysis would confirm its molecular weight. The chemical formula for the free base of Impurity 13 is C17H16FN3O2S, corresponding to a molecular weight of 345.4 g/mol . pharmaffiliates.com Tandem mass spectrometry (MS/MS) experiments would be conducted to study its fragmentation pattern. By inducing fragmentation of the protonated molecule [M+H]+, characteristic product ions are generated, which provide structural information. Based on the structure of Impurity 13 and general fragmentation patterns of pyrrole (B145914) derivatives, key fragmentations would be expected. nih.gov A study on the fragmentation of 2-substituted pyrrole derivatives showed that the side-chain substituents significantly influence the fragmentation pathways. nih.gov

| Ion | m/z (predicted) | Description |

| [M+H]+ | 346.1 | Protonated molecule |

| [M+H - SO2]+ | 282.1 | Loss of sulfur dioxide |

| [M+H - C5H4NSO2]+ | 188.1 | Cleavage of the pyridinylsulfonyl group |

| [C5H5N]+ | 80.1 | Pyridine (B92270) fragment |

| [CH2=N(H)CH3]+ | 44.1 | Fragment from the N-methylmethanamine side chain |

| This table presents predicted m/z values for potential fragments of this compound in a positive ion mode MS/MS experiment. Actual fragmentation would need to be confirmed experimentally. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity 13 Characterization Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it particularly suitable for the analysis of volatile and semi-volatile compounds. In the context of pharmaceutical impurity profiling, GC-MS can be employed to detect and identify volatile impurities that may not be amenable to liquid chromatography.

Research into the volatile impurities of Vonoprazan fumarate would involve developing a specific GC-MS method. This would include optimizing the GC parameters such as the type of column, temperature program, and injection mode to achieve effective separation of volatile compounds from the drug matrix. The mass spectrometer would then be used to acquire mass spectra of any separated volatile impurities, including impurity 13 if it is volatile in nature. The resulting mass spectrum, which provides a unique fragmentation pattern, can be compared against spectral libraries (like NIST) for identification. nih.gov

While direct research on the GC-MS characterization of this compound is not extensively published, the principles of the technique are widely applied in pharmaceutical analysis for the detection of residual solvents and other volatile process-related impurities. semanticscholar.org

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Structural Differentiation Research

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. youtube.com It separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. youtube.com This separation, based on the ion's collision cross-section (CCS), allows for the differentiation of isomers—compounds with the same mass but different structures—which is a significant challenge for conventional MS. youtube.com

In the analysis of Vonoprazan fumarate impurities, IMS-MS could be instrumental in distinguishing impurity 13 from other isomeric impurities that may be present. semanticscholar.org This is particularly valuable when impurities have identical molecular weights, making them indistinguishable by mass spectrometry alone. semanticscholar.org The CCS value obtained from IMS-MS provides a unique physicochemical property for each isomer, aiding in its confident identification. youtube.com

Research utilizing IMS-MS for the structural differentiation of drug impurities is a growing field. youtube.com The application of this technique to Vonoprazan fumarate would involve developing an IMS-MS method capable of separating the parent drug from its impurities, including impurity 13, in both the mass-to-charge and ion mobility domains. This would provide a higher degree of confidence in impurity identification and characterization. youtube.com

Spectroscopic Approaches in Impurity 13 Structural Elucidation Methodologies

Spectroscopic techniques are indispensable for the definitive structural elucidation of pharmaceutical impurities. A combination of different spectroscopic methods is often required to piece together the complete chemical structure of an unknown compound like this compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. qukuotech.com It provides detailed information about the carbon-hydrogen framework of a molecule. For the structural confirmation of this compound, both ¹H NMR and ¹³C NMR spectra would be acquired. google.com

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

¹³C NMR provides information on the number and types of carbon atoms in the molecule. google.com

By analyzing the chemical shifts, coupling constants, and integration of the peaks in the NMR spectra, a detailed picture of the molecular structure of impurity 13 can be constructed and confirmed. nih.govresearchgate.net Several commercial suppliers of Vonoprazan impurities provide NMR data for their reference standards. bldpharm.comchemicalbook.com

Table 1: Representative NMR Data for Vonoprazan and Related Structures

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 2.0 - 9.0 | Aromatic, aliphatic, and amine protons |

| ¹³C | 20 - 165 | Aromatic, aliphatic, and carbonyl carbons |

Note: Specific chemical shifts for Impurity 13 would require experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis Research

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups (e.g., C=O, N-H, S=O).

Raman Spectroscopy involves the inelastic scattering of monochromatic light from a laser source. It also provides information about molecular vibrations and is particularly useful for analyzing non-polar bonds.

For this compound, IR and Raman spectroscopy would be used to identify the key functional groups present in its structure. nih.govresearchgate.net This information, combined with data from other techniques like MS and NMR, is crucial for complete structural elucidation. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment and Quantification Research

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is widely used for the quantitative analysis of substances that contain chromophores (light-absorbing groups).

In the context of this compound, UV-Vis spectroscopy can be used for:

Purity Assessment: A UV-Vis spectrum can provide an initial indication of the purity of an isolated impurity sample. The shape of the spectrum and the position of the maximum absorbance (λmax) can be compared to a reference standard. researchgate.net

Quantification: When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), UV-Vis detection is a standard method for quantifying impurities. semanticscholar.orgekb.eg A calibration curve is constructed by measuring the absorbance of known concentrations of the impurity standard, and this is used to determine the concentration of the impurity in a sample. ekb.eg A UV-Vis method for the determination of Vonoprazan has been developed with a maximum absorption at 230 nm. ekb.eg

Method Validation Strategies for Impurity 13 Quantification

Once an analytical method for the quantification of this compound has been developed, it must be validated to ensure that it is reliable, accurate, and reproducible for its intended purpose. particle.dkscielo.br Method validation is a critical requirement of regulatory bodies like the International Council for Harmonisation (ICH). particle.dkgavinpublishers.com The key validation parameters for an impurity quantification method include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and the drug substance itself. scielo.bramazonaws.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. amazonaws.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scielo.br

Accuracy: The closeness of the test results obtained by the method to the true value. amazonaws.com This is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix. gavinpublishers.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.comamazonaws.com This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts, different equipment), and reproducibility (between laboratories). amazonaws.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ekb.eg

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ekb.eg

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. gavinpublishers.com

Table 2: Typical Acceptance Criteria for Method Validation of an Impurity Quantification Assay

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80.0% to 120.0% |

| Precision (% Relative Standard Deviation) | ≤ 15% |

| Robustness | No significant impact on results |

These validation strategies ensure that the analytical method used to control the levels of this compound is fit for its purpose and provides reliable data to ensure the quality of the final drug product. particle.dkpharmaguideline.com

Specificity and Selectivity Studies in Impurity 13 Detection

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or the drug substance itself. For this compound, specificity is a critical parameter in its analytical method validation to ensure that the reported quantity of this impurity is accurate and not inflated by co-eluting peaks.

Forced degradation studies are a cornerstone of establishing the specificity and stability-indicating nature of analytical methods for drug substances and their impurities. nih.govekb.eg In the context of Vonoprazan, studies have shown that the drug undergoes significant degradation under alkaline and oxidative stress conditions, while it remains relatively stable under acidic, thermal, and photolytic stress. nih.govekb.eg The analytical methods developed are designed to separate the resulting degradation products from Vonoprazan and its known impurities, including impurity 13. nih.gov

High-performance liquid chromatography (HPLC) is the predominant technique used for this purpose. nih.govresearchgate.net The selectivity of these HPLC methods is demonstrated by the resolution between the peak for impurity 13 and other known and unknown impurities, as well as the main Vonoprazan peak. Patents related to the detection of Vonoprazan fumarate's related substances describe chromatographic conditions that can separate as many as 17 impurity peaks, with impurity 13 being one of the last to elute. google.com The successful separation of these numerous components underscores the high degree of selectivity achieved by the optimized methods. The validation of these methods in accordance with International Conference on Harmonisation (ICH) guidelines confirms that the analytical procedure is free from interference from other substances, thereby ensuring the reliable quantification of impurity 13. nih.gov

Linearity, Range, and Accuracy Assessments for Impurity 13 Assays

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. Accuracy refers to the closeness of the test results obtained by the method to the true value.

Research on similar impurities, such as impurities A and C of Vonoprazan, has shown accuracy results with recoveries ranging from 100.6% to 102.6%. daneshyari.com For Vonoprazan fumarate itself, linearity has been established in ranges such as 10–60 µg/mL with a high correlation coefficient (r² = 0.9989) and recovery values between 98.0% and 102.0%. veterinaria.org It is standard practice in the pharmaceutical industry for such validation to be performed for all specified impurities, including impurity 13, to ensure their levels are accurately monitored.

Below is an illustrative data table representing typical validation data for linearity and accuracy of an impurity assay, based on the general findings for Vonoprazan and its related substances.

| Parameter | Specification | Typical Result for an Impurity Assay |

| Linearity | ||

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.999 |

| Range | Reporting Threshold to 120% of specification | e.g., 0.05 µg/mL to 1.5 µg/mL |

| Accuracy (Recovery) | ||

| At 50% of Specification | 80.0% - 120.0% | 98.5% |

| At 100% of Specification | 80.0% - 120.0% | 101.2% |

| At 120% of Specification | 80.0% - 120.0% | 99.8% |

This table is a representation of typical data and not the actual reported data for this compound.

Detection and Quantitation Limits Research for Trace Level Impurity 13

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The determination of LOD and LOQ is crucial for ensuring that even trace levels of impurities like this compound can be reliably monitored.

For a different analytical method, the LOD and LOQ for Vonoprazan were found to be 1.0 μg/mL and 2.5 μg/mL, respectively. researchgate.net While these values are for the active pharmaceutical ingredient, they provide an indication of the sensitivity that can be achieved. Generally, for impurities, the LOD and LOQ are established at levels significantly lower than the reporting threshold for the impurity.

The following data table illustrates typical LOD and LOQ values for a pharmaceutical impurity, contextualized by the general findings for Vonoprazan analysis.

| Parameter | Method | Typical Value for an Impurity |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | e.g., 0.015% with respect to the active ingredient concentration |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | e.g., 0.05% with respect to the active ingredient concentration |

This table is a representation of typical data and not the actual reported data for this compound.

The presented method validation for process-related impurities in Vonoprazan fumarate, which includes linearity, limits of detection, and quantification, renders it highly suitable for routine analysis and stability studies. researchgate.net

Strategies and Research into the Mitigation and Control of Vonoprazan Fumarate Impurity 13

Process Optimization for Impurity 13 Minimization in Synthesis

The formation of impurities during the synthesis of an active pharmaceutical ingredient (API) is a significant concern. Process optimization is a key strategy to minimize the generation of these unwanted compounds, including impurity 13 in the synthesis of Vonoprazan (B1684036).

Investigation of Reaction Conditions and Reagent Purity Effects

The synthesis of Vonoprazan involves multiple steps, and the conditions at each stage can influence the impurity profile of the final product. Research has focused on understanding how factors such as temperature, reaction time, and the purity of starting materials and reagents affect the formation of impurity 13. For instance, the reductive amination step, where 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde reacts with methylamine, is a critical stage where impurities can arise. google.com Controlling the temperature within a specific range, such as -20 to 10°C, and optimizing the reaction time can help to reduce the formation of by-products. google.com

The purity of the starting materials is also paramount. The presence of impurities in the initial reactants can lead to the formation of related impurities in the final product. Therefore, stringent quality control of all raw materials is essential to minimize the levels of impurity 13.

Solvent Selection and its Impact on Impurity 13 Formation

The choice of solvent is another critical parameter in controlling impurity formation. Different solvents can affect reaction rates, selectivity, and the solubility of reactants and impurities. In the synthesis of Vonoprazan, various solvents are used, including methanol (B129727), ethanol, N,N-dimethylacetamide (DMA), and N,N-dimethylformamide (DMF). google.com The selection of an appropriate solvent or solvent mixture can significantly impact the level of impurity 13. For example, using a mixed solvent system of methanol and water for recrystallization has been shown to be effective in producing high-purity Vonoprazan fumarate (B1241708) with individual impurities below 0.1%. google.com The use of a single solvent system in certain steps, such as in the preparation of Vonoprazan hydrobromide, can also reduce the introduction of new impurities. google.com

Purification Technologies and Their Efficacy in Impurity 13 Removal Research

Even with optimized reaction conditions, some level of impurity formation is often unavoidable. Therefore, effective purification methods are crucial for removing impurities like impurity 13 to meet stringent regulatory standards. Common purification techniques include recrystallization and chromatography.

Recrystallization is a widely used method for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize while impurities remain in the solution. For Vonoprazan fumarate, recrystallization from a mixture of methanol and water has been demonstrated to be an effective method for achieving high purity. google.com The temperature of crystallization is a key parameter, with a preferred range of -5°C to 25°C. google.com

In cases where recrystallization is insufficient to remove certain impurities, chromatographic techniques may be employed. However, column chromatography is often less suitable for large-scale industrial production due to its cost and complexity. google.com An alternative approach that has shown high selectivity in removing certain impurities is the formation of an intermediate salt, such as Vonoprazan hydrobromide. google.com This process involves reacting Vonoprazan with hydrobromic acid to precipitate the hydrobromide salt, which can then be separated and converted back to the free base with high purity. google.com

Formulation Development Research for Impurity 13 Stability Enhancement

Beyond the synthesis of the API, the formulation of the final drug product plays a vital role in maintaining its stability and controlling impurity levels throughout its shelf life.

Antioxidant and Stabilizer Inclusion Studies

The degradation of a drug substance can be influenced by various factors, including oxidation. While specific studies on the use of antioxidants to control impurity 13 are not detailed in the provided search results, the general principle of using antioxidants and stabilizers in pharmaceutical formulations is well-established. Forced degradation studies on Vonoprazan have shown that it is susceptible to degradation under oxidative stress conditions. researchgate.netresearchgate.net This suggests that the inclusion of antioxidants in the formulation could potentially enhance its stability and minimize the formation of degradation products over time. Further research in this area would be beneficial to determine the efficacy of specific antioxidants in preventing the formation of impurity 13.

Storage Condition Optimization and Monitoring Methodologies

The stability of Vonoprazan fumarate is significantly influenced by storage conditions. Research into the chemical stability of Vonoprazan fumarate provides the basis for optimizing storage to prevent the formation of Impurity 13 and other related substances.

Optimized Storage Conditions:

Safety Data Sheets and stability studies recommend storing Vonoprazan fumarate in a dry, cool, and well-ventilated place. chemicalbook.com Specific recommendations often include storage at temperatures between 2°C and 8°C. biosynth.com It should be kept in a tightly sealed container to protect it from moisture and light. medchemexpress.comselleckchem.com Studies have shown that the compound is susceptible to degradation under conditions of high humidity and elevated temperatures. patsnap.commedkoo.com The formation of the fumarate salt of vonoprazan itself is a strategy to enhance stability, as it creates a more robust crystalline structure less prone to degradation. patsnap.com

Monitoring Methodologies:

To ensure the quality of Vonoprazan fumarate during storage, robust analytical methods are essential for detecting and quantifying any impurities that may form. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. Several stability-indicating HPLC methods have been developed to separate Vonoprazan from its degradation products, including potential precursors to or Impurity 13 itself. nih.govresearchgate.net

These methods typically use a C18 column and a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile (B52724). nih.govveterinaria.org Detection is commonly performed using a UV detector at a wavelength of around 230 nm. nih.govdaneshyari.com The effectiveness of these methods is confirmed through forced degradation studies, which demonstrate their ability to resolve the parent drug from impurities generated under stress conditions. nih.govresearchgate.net

A summary of typical HPLC parameters for monitoring Vonoprazan fumarate and its impurities is presented below:

| Parameter | Typical Value/Condition | Source |

| Column | C18 (e.g., Phenomenex Kinetex EVO C18, BDS Hypersil C18) | nih.govveterinaria.org |

| Mobile Phase | Buffered aqueous solution and acetonitrile | nih.govveterinaria.org |

| Detection | UV at 230 nm | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govveterinaria.org |

| Column Temperature | Maintained at 35°C | ekb.eg |

These validated methods are suitable for routine quality control and stability studies of Vonoprazan fumarate, allowing for the effective monitoring and control of impurities like Impurity 13. veterinaria.orgnih.gov

Degradation Pathway Control and Prevention Strategies

Understanding the degradation pathways of Vonoprazan fumarate is fundamental to developing effective strategies to prevent the formation of Impurity 13. Forced degradation studies have been instrumental in identifying the conditions under which the drug is unstable.

Photoprotection and Light Exposure Control Research

The photostability of a drug is its ability to withstand exposure to light without undergoing chemical degradation. Studies on Vonoprazan fumarate have yielded somewhat varied results regarding its photostability, suggesting that the physical state of the drug may play a role.

One study found that Vonoprazan fumarate is stable under photolytic conditions when in a solid state. researchgate.net However, another study reported degradation under photolytic conditions when the drug is in a liquid state, with a degradation of 7.67%. researchgate.net A separate investigation concluded that the drug is stable to photolytic degradation. nih.gov Given the potential for degradation in solution, it is a prudent preventative measure to protect Vonoprazan fumarate from light, especially when in liquid formulations or during manufacturing processes involving solutions.

Research Findings on Photostability:

| Condition | Observation | Percentage Degradation | Source |

| Photolytic (Solid State) | Stable | Not significant | researchgate.net |

| Photolytic (Liquid State) | Labile | 7.67% | researchgate.net |

| Photolytic | Stable | Not significant | nih.gov |

| Illumination (4500lux ± 500lux) | Good stability in formulation | Not specified | google.com |

Control strategies should therefore include the use of light-resistant packaging for the drug substance and finished product. During manufacturing, minimizing exposure to direct light, particularly for solutions, can help prevent the formation of photodegradation products.

Moisture Control and Desiccant Efficacy Studies

Moisture is a critical factor that can accelerate the degradation of many pharmaceutical compounds. For Vonoprazan fumarate, controlling moisture is essential for maintaining its stability.

The use of fumaric acid to create the salt form of vonoprazan reduces its hygroscopicity, which is the tendency to absorb moisture from the air. patsnap.com This inherent property helps to protect the active ingredient from moisture-induced degradation. patsnap.com However, despite this, it is still recommended to store the drug in tightly sealed containers to prevent moisture ingress. chemicalbook.com

Studies have shown that high humidity can negatively impact the stability of Vonoprazan fumarate formulations. patsnap.com Therefore, the inclusion of desiccants in the packaging of the drug product can be an effective strategy to control the humidity within the container and further protect the drug from degradation. While specific studies on desiccant efficacy for Vonoprazan are not detailed in the available literature, the principles of their use are well-established in the pharmaceutical industry to maintain a low-humidity environment.

Moisture Control Strategies:

Low-hygroscopicity salt form: Utilization of the fumarate salt. patsnap.com

Packaging: Use of tightly sealed, moisture-resistant containers. chemicalbook.com

Storage: Store in a dry environment. chemicalbook.com

Use of Desiccants: Inclusion of desiccants in packaging to absorb any residual moisture.

Oxygen Scavenging and Inert Atmosphere Application Research

Oxidative degradation is a significant pathway for the breakdown of Vonoprazan fumarate. Multiple forced degradation studies have confirmed that Vonoprazan is susceptible to oxidation. nih.govresearchgate.net

One study reported significant degradation when the drug was exposed to 30% hydrogen peroxide (H₂O₂), an oxidizing agent. veterinaria.org Another study also identified oxidative stress conditions as a cause of considerable degradation. nih.gov The formation of the fumarate salt and the presence of fumaric acid in the formulation can help create a microenvironment that protects against oxidative degradation. patsnap.com

To further mitigate the risk of oxidative degradation and the subsequent formation of impurities such as Impurity 13, additional control measures can be implemented:

Oxygen Scavengers: These can be included in the packaging to absorb residual oxygen in the headspace of the container, thereby preventing oxidative reactions.

Inert Atmosphere: During manufacturing and packaging, replacing the air with an inert gas like nitrogen or argon can create an oxygen-free environment, which would inhibit oxidative degradation pathways.

Summary of Degradation under Stress Conditions:

| Stress Condition | Stability of Vonoprazan Fumarate | Source |

| Alkaline (e.g., 0.1N NaOH) | Significant degradation | nih.govresearchgate.netveterinaria.org |

| Oxidative (e.g., 30% H₂O₂) | Significant degradation | nih.govresearchgate.netveterinaria.org |

| Acidic (e.g., 0.1N HCl) | Stable | nih.govveterinaria.org |

| Thermal (e.g., 60°C) | Stable | nih.govveterinaria.org |

| Photolytic | Labile in liquid state, stable in solid state | researchgate.net |

By implementing robust control over storage conditions and manufacturing processes, specifically by protecting the drug from light, moisture, and oxygen, the degradation of Vonoprazan fumarate can be minimized, thereby controlling the level of Vonoprazan Fumarate Impurity 13.

Computational and Theoretical Investigations Pertaining to Vonoprazan Fumarate Impurity 13

Molecular Modeling and Simulation of Impurity 13 Formation Mechanisms

Understanding how an impurity is formed is the first step toward controlling its presence. Molecular modeling techniques, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the atomic level.

Reaction Pathway Prediction and Energetic Calculations

For a theoretical investigation into Impurity 13, researchers would first propose potential reaction pathways. These pathways could originate from the degradation of Vonoprazan (B1684036) itself, or as by-products from the synthesis process involving starting materials or intermediates.

Energetic calculations would then be performed for each proposed step. This involves calculating the change in Gibbs free energy (ΔG) to determine the thermodynamic feasibility of each potential reaction. A pathway with a consistently negative or low positive ΔG would be considered more likely.

Table 1: Hypothetical Energy Profile for a Proposed Formation Pathway of Impurity 13

| Reaction Step | Reactants | Products | Calculated ΔG (kcal/mol) | Thermodynamic Feasibility |

|---|---|---|---|---|

| Step 1 | Vonoprazan + Reagent A | Intermediate 1 | Data not available | Unknown |

| Step 2 | Intermediate 1 | Intermediate 2 | Data not available | Unknown |

| Step 3 | Intermediate 2 | Impurity 13 | Data not available | Unknown |

This table illustrates the type of data that would be generated from energetic calculations. The actual values for Impurity 13 are not publicly documented.

Transition State Analysis for Impurity 13 Generation

Beyond thermodynamic feasibility, the kinetic barrier of a reaction is crucial. Transition state (TS) analysis is used to calculate the activation energy (Ea) required for a reaction to proceed. A high activation energy indicates a slow reaction, while a low barrier suggests a reaction that can occur more readily. Identifying the rate-limiting step (the step with the highest activation energy) is a key goal of this analysis. Without specific data on the formation of Impurity 13, it is not possible to detail its transition states.

In Silico Prediction of Analytical Properties for Impurity 13

In silico (computer-based) models can predict how an impurity will behave in analytical systems, which is invaluable for developing detection and quantification methods.

Chromatographic Retention Time Prediction Models

Quantitative Structure-Retention Relationship (QSRR) models are used to predict the retention time of a compound in techniques like High-Performance Liquid Chromatography (HPLC). These models correlate a molecule's structural and physicochemical properties (e.g., size, polarity, pKa) with its retention behavior. Predicting the retention time of Impurity 13 would help analysts identify its peak in a complex chromatogram containing Vonoprazan and other related substances.

Spectroscopic Data Prediction for Unknown Impurities

Computational software can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Mass Spectrometry (MS) fragmentation patterns. If an unknown peak were suspected to be Impurity 13, comparing the experimental spectra to the predicted spectra could provide a strong basis for its identification, even before the impurity is physically isolated and synthesized.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Data for Impurity 13 | Experimental Data |

|---|---|---|

| ¹H NMR (δ, ppm) | Data not available | Not applicable |

| ¹³C NMR (δ, ppm) | Data not available | Not applicable |

| Mass (m/z) [M+H]⁺ | Data not available | Not applicable |

This table shows how predicted data would be used for confirmation. No such public data exists for Impurity 13.

Structure-Activity Relationship (SAR) Studies for Impurity Formation Propensity

SAR studies in this context would focus on understanding how modifications to the Vonoprazan molecular structure or the reaction conditions influence the likelihood of Impurity 13 formation. By analyzing the relationship between chemical structure and reactivity, chemists can identify the specific functional groups or structural motifs that are critical for the impurity-forming reaction. This knowledge is vital for redesigning synthesis pathways or defining processing limits (e.g., pH, temperature) to minimize the generation of Impurity 13.

Regulatory and Quality Assurance Research Implications for Vonoprazan Fumarate Impurity 13

Interpretation and Application of International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A/B/C/D) in Academic Research

The International Conference on Harmonisation (ICH) has established a comprehensive framework of guidelines that are pivotal for ensuring the quality and safety of pharmaceutical products. For a specific compound such as Vonoprazan (B1684036) Fumarate (B1241708) Impurity 13, with the chemical name 5-(2-Fluorophenyl)-N-methyl-1-(2-pyridinylsulfonyl)-1H-pyrrole-3-methanamine and CAS number 928615-46-7, these guidelines provide a robust basis for its control and characterization. Academic research plays a crucial role in exploring the nuances of these guidelines, particularly for new chemical entities and their associated impurities.

The ICH Q3 series of guidelines (Q3A/B/C/D) are central to the management of impurities in new drug substances and products. nih.gov These guidelines are not merely a set of rules for industry but also a foundation for academic research into impurity formation, detection, and control. researchgate.net They provide a common technical language and set of expectations for regulators and manufacturers worldwide, which is essential for a global pharmaceutical market.

From an academic standpoint, the application of these guidelines to an impurity like Vonoprazan Fumarate Impurity 13 involves a multi-faceted approach. It begins with understanding the origin of the impurity, which in this case is likely a process-related impurity arising from the synthesis of Vonoprazan. Research in this area would focus on elucidating the reaction pathways that lead to the formation of this specific impurity.

Furthermore, academic studies often contribute to the development of analytical methodologies required to adhere to ICH guidelines. This includes the creation of sensitive and specific assays for the detection and quantification of impurities, even at trace levels. bldpharm.com The validation of these analytical methods, as stipulated by ICH Q2(R1), is another area where academic research provides significant contributions.

The table below summarizes the key ICH guidelines and their relevance to the study of this compound in an academic setting.

| ICH Guideline | Title | Relevance to this compound |

| ICH Q3A(R2) | Impurities in New Drug Substances | Establishes thresholds for reporting, identification, and qualification of impurities. nih.gov For Impurity 13, this guideline dictates the level at which it must be monitored and controlled in the Vonoprazan drug substance. |

| ICH Q3B(R2) | Impurities in New Drug Products | Provides guidance on impurities in the finished pharmaceutical product. Research would investigate the potential for Impurity 13 to form or increase during drug product manufacturing and storage. |

| ICH Q3C(R8) | Impurities: Guideline for Residual Solvents | While Impurity 13 is a process-related impurity and not a solvent, this guideline underscores the importance of controlling all types of impurities to ensure product safety. |

| ICH Q3D(R2) | Guideline for Elemental Impurities | This guideline focuses on elemental impurities, but its risk-based approach to control can be conceptually applied to organic impurities like Impurity 13. |

Research on Thresholds for Identification and Qualification of Impurities

The ICH Q3A(R2) guideline establishes thresholds for the identification and qualification of impurities in new drug substances. pharmaffiliates.com The identification threshold is the level at which an impurity must be structurally identified, while the qualification threshold is the level above which an impurity's biological safety must be established. researchgate.net These thresholds are based on the maximum daily dose of the drug.

Academic research in this area often focuses on the practical challenges and scientific rationale behind these thresholds. For an impurity like this compound, research would aim to develop highly sensitive analytical methods capable of detecting and quantifying it at or below the established ICH thresholds. This is particularly critical in the early stages of drug development to avoid costly delays later on.

The qualification of an impurity is a complex process that involves a thorough toxicological evaluation. Academic researchers may contribute by:

Developing in silico toxicology models to predict the potential toxicity of impurities based on their chemical structure.

Conducting in vitro and in vivo studies to assess the actual toxicological profile of the impurity.

Investigating the metabolic fate of the impurity to understand its potential to accumulate in the body or form reactive metabolites.

The table below illustrates the typical ICH thresholds for reporting, identification, and qualification of impurities in a new drug substance based on the maximum daily dose.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | Not applicable (case-by-case basis) |

Data sourced from ICH Q3A(R2) Guideline. pharmaffiliates.com

For Vonoprazan, with a typical therapeutic dose, the thresholds in the first row would apply. Therefore, any level of Impurity 13 exceeding 0.15% in the drug substance would necessitate a comprehensive safety qualification.

Academic Perspectives on Genotoxic Impurity Assessment Methodologies

Genotoxic impurities are a class of impurities that have the potential to damage DNA and cause mutations, which can lead to cancer. The assessment and control of genotoxic impurities are governed by the ICH M7 guideline. researchgate.net From an academic perspective, research into genotoxic impurities is a highly active field, focusing on both the development of more predictive assessment methods and a deeper understanding of the mechanisms of genotoxicity.

For this compound, the first step in a genotoxic assessment would be a computational analysis of its chemical structure to identify any "structural alerts" for mutagenicity. molnar-institute.com The chemical structure, 5-(2-Fluorophenyl)-N-methyl-1-(2-pyridinylsulfonyl)-1H-pyrrole-3-methanamine, would be scrutinized for any moieties known to be associated with genotoxicity.

Academic research contributes significantly to the development and refinement of the software programs used for these in silico predictions. Furthermore, if a structural alert is identified, the ICH M7 guideline recommends conducting a bacterial reverse mutation assay (Ames test) to determine if the impurity is mutagenic. molnar-institute.com Academic laboratories are often at the forefront of developing and validating new, more sensitive, and higher-throughput versions of these assays.

In cases where an impurity is found to be mutagenic, the concept of the Threshold of Toxicological Concern (TTC) is applied. bldpharm.com The TTC is a level of exposure below which there is a very low probability of an appreciable risk to human health. For most genotoxic impurities, this is set at 1.5 µ g/day for lifetime exposure. Academic research plays a role in refining the scientific basis for the TTC and exploring its applicability to different classes of genotoxic compounds.

Life Cycle Management of Impurities from a Regulatory Science Standpoint

The management of impurities is not a one-time event but an ongoing process that extends throughout the lifecycle of a pharmaceutical product. This concept, known as lifecycle management, is a key focus of modern regulatory science. From an academic perspective, research in this area seeks to develop strategies and tools to ensure the consistent quality of a drug product from its development through to its discontinuation.

For this compound, a lifecycle management approach would involve:

Process Understanding and Control: In-depth research into the manufacturing process of Vonoprazan to identify the critical process parameters that influence the formation of Impurity 13. This knowledge can then be used to implement control strategies to minimize its levels.

Stability Studies: Long-term stability studies of both the drug substance and the drug product are essential to ensure that Impurity 13 does not form or increase to unacceptable levels over time. Academic research can contribute by developing accelerated stability models to predict long-term stability more efficiently.

Change Management: Any changes to the manufacturing process, raw materials, or manufacturing site must be carefully evaluated for their potential impact on the impurity profile. Academic research can help develop risk assessment tools to facilitate this evaluation.

A robust lifecycle management plan for impurities is a critical component of a modern pharmaceutical quality system and is essential for ensuring a continuous supply of safe and effective medicines to patients.

Challenges and Research Directions in Impurity Profiling and Control for Generic Drug Development

The development of generic drugs presents a unique set of challenges related to impurity profiling and control. bldpharm.com While the active pharmaceutical ingredient (API) is the same as the innovator product, the manufacturing process for a generic drug is often different, which can lead to a different impurity profile.

For a generic version of Vonoprazan, the manufacturer would need to demonstrate that the impurity profile of their product is equivalent to or better than that of the innovator product. This requires a comprehensive characterization of all impurities, including this compound, that are present at levels above the ICH identification threshold.

One of the major challenges in generic drug development is the potential for new or higher levels of impurities to be present compared to the innovator product. This can arise from differences in starting materials, synthetic routes, or purification methods. For Impurity 13, a generic manufacturer would need to develop a robust analytical method to quantify its level accurately and ensure it does not exceed the qualified level.

Academic research can play a crucial role in addressing these challenges by:

Developing advanced analytical techniques, such as high-resolution mass spectrometry, to facilitate the rapid identification and characterization of unknown impurities.

Conducting comparative studies of the impurity profiles of innovator and generic products to identify potential areas of concern.

Investigating the impact of different manufacturing processes on the formation of specific impurities like Impurity 13.

Another significant challenge is the control of nitrosamine (B1359907) impurities, which have been a major focus of regulatory agencies in recent years. Phathom Pharmaceuticals, the developer of Vonoprazan, reported the detection of a nitrosamine impurity, N-nitroso-vonoprazan (NVP), in their products. This highlights the importance of a thorough risk assessment for nitrosamine formation in any Vonoprazan product, including generics. Academic research is actively exploring the mechanisms of nitrosamine formation and developing strategies for their mitigation.

Analytical Quality by Design (AQbD) Principles Applied to Impurity 13 Methods Development

Analytical Quality by Design (AQbD) is a systematic approach to the development of analytical methods that aims to build quality into the method from the outset. It is an extension of the broader Quality by Design (QbD) principles that are being increasingly applied in the pharmaceutical industry. The application of AQbD principles to the development of an analytical method for this compound would offer significant advantages in terms of method robustness and reliability.

The AQbD process begins with the definition of the Analytical Target Profile (ATP), which outlines the performance requirements for the method. For an impurity method, the ATP would specify parameters such as the required limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

The next step is to identify the Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs). The CMAs are the performance characteristics of the method that are essential for ensuring its quality, while the CMPs are the variables in the method that can affect the CMAs.

For an HPLC method to quantify Impurity 13, the following might be considered:

| Critical Method Attributes (CMAs) | Critical Method Parameters (CMPs) |

| Resolution between Impurity 13 and Vonoprazan | Column chemistry and dimensions |

| Peak symmetry of Impurity 13 | Mobile phase composition (e.g., pH, organic modifier) |

| Limit of Quantitation (LOQ) | Flow rate |

| Accuracy and Precision | Column temperature |

| Robustness | Injection volume |

Through a systematic process of risk assessment and experimental design (e.g., Design of Experiments or DoE), the relationship between the CMPs and the CMAs is established. This allows for the definition of a Method Operable Design Region (MODR), which is a multi-dimensional space of method parameters within which the method is known to perform reliably.

The application of AQbD principles to the development of an analytical method for this compound would result in a well-understood, robust, and reliable method that is fit for its intended purpose throughout the product lifecycle. This approach not only enhances the quality of the analytical data but also provides greater regulatory flexibility.

Emerging Trends and Future Directions in Vonoprazan Fumarate Impurity 13 Research

Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Control

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in pharmaceutical development, with significant potential for impurity prediction and control. chemical.aiveeprho.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis.

Predicting Impurity Formation:

In silico tools like Zeneth® are also employed to predict degradation pathways of pharmaceutical compounds, which can be instrumental in identifying potential degradation impurities of Vonoprazan (B1684036) under various stress conditions. nih.gov Furthermore, AI and physiologically based pharmacokinetic (PBPK) modeling have been integrated to predict the pharmacokinetic and pharmacodynamic effects of drugs like Vonoprazan, a methodology that could be extended to predict the metabolic fate of impurities. nih.govnih.gov

Optimizing Processes for Impurity Control:

Machine learning algorithms can be used to optimize synthetic routes and reaction conditions to minimize the formation of impurities like Vonoprazan fumarate (B1241708) impurity 13. By analyzing data from numerous experimental runs, ML models can identify the critical process parameters that have the most significant impact on impurity levels. This allows for the development of more robust and reliable manufacturing processes. A study on predicting drug metabolism and excretion using AI highlights the potential for these models to accelerate drug development by identifying potential liabilities, including the formation of undesirable metabolites, early in the process. bruker.com

Below is a table summarizing potential AI and ML applications in the context of Vonoprazan impurity research:

| AI/ML Application | Potential Benefit for Vonoprazan Fumarate Impurity 13 Research | Relevant Research Findings |

| Impurity Formation Prediction | Proactively identify the likelihood of Impurity 13 formation during synthesis. | AI-powered platforms can predict reaction impurities with over 90% accuracy. chemical.ai |

| Degradation Pathway Analysis | Predict the degradation pathways of Vonoprazan that could lead to the formation of Impurity 13. | In silico tools can model drug degradation under various stress conditions. nih.gov |

| Process Optimization | Optimize reaction conditions to minimize the generation of Impurity 13. | ML models can identify critical process parameters influencing impurity formation. bruker.com |

| Novel Solid Form Discovery | Predict the formation of different solid forms of Vonoprazan that may have different impurity profiles. | ML models have been used to successfully predict novel cocrystals of Vonoprazan. researchgate.netmdpi.comresearchgate.net |

Development of Miniaturized and On-Line Analytical Technologies for Real-Time Impurity Monitoring

The development of miniaturized and on-line analytical technologies is revolutionizing pharmaceutical manufacturing by enabling real-time monitoring of processes. These technologies, often as part of a Process Analytical Technology (PAT) framework, provide continuous data on critical quality attributes, including impurity levels. pharmtech.comresearchgate.netagcbio.comgoogle.comresearchgate.net

Process Analytical Technology (PAT):

PAT utilizes a range of tools, including in-line and on-line analyzers, to monitor and control manufacturing processes in real-time. veterinaria.org For the synthesis of Vonoprazan, PAT could be implemented to continuously monitor the reaction mixture for the presence of Impurity 13. Spectroscopic techniques like Near-Infrared (NIR) and Raman spectroscopy are powerful PAT tools that can provide real-time information on the chemical composition of a reaction. researchgate.net This would allow for immediate adjustments to the process parameters to prevent the formation of the impurity or to ensure it remains below the acceptable limit.

Microfluidics and Lab-on-a-Chip:

Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple laboratory functions onto a single chip, enabling rapid and high-throughput analysis with minimal sample consumption. researchgate.net These miniaturized platforms could be developed for the rapid screening of Vonoprazan synthesis reactions for the presence of Impurity 13. The ability to perform many experiments in parallel would significantly accelerate the optimization of reaction conditions to minimize impurity formation.

The following table outlines some of these technologies and their potential application to Vonoprazan impurity analysis:

| Technology | Principle | Potential Application for this compound |

| Process Analytical Technology (PAT) | Real-time monitoring and control of manufacturing processes. veterinaria.org | Continuous in-process monitoring of Impurity 13 levels during Vonoprazan synthesis. |

| Near-Infrared (NIR) Spectroscopy | Measures the absorption of near-infrared light to determine chemical composition. | On-line quantification of Impurity 13 in the reaction mixture. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light to provide information about molecular vibrations. | Real-time identification and monitoring of Impurity 13 and other reaction components. |

| Microfluidics/Lab-on-a-Chip | Miniaturized systems for performing chemical and biological analyses. researchgate.net | High-throughput screening of reaction conditions to minimize the formation of Impurity 13. |

Sustainable and Green Chemistry Approaches for Impurity Mitigation

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to develop more environmentally friendly and sustainable processes. researchgate.net These principles also offer significant benefits for impurity control, as they often lead to cleaner reaction profiles and reduced by-product formation.

Greener Synthetic Routes:

Catalysis and Biocatalysis:

The use of highly selective catalysts can direct a reaction towards the desired product, thereby minimizing the formation of unwanted side products. Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a particularly green approach, as enzymes are highly specific and operate under mild conditions. Research into the development of catalytic or biocatalytic steps in the synthesis of Vonoprazan could lead to a significant reduction in the levels of Impurity 13.

The table below summarizes some green chemistry strategies and their potential impact on mitigating Vonoprazan impurities:

| Green Chemistry Strategy | Description | Potential Impact on this compound |

| Use of Greener Solvents | Replacing hazardous organic solvents with more benign alternatives like water or bio-based solvents. | Reduced potential for solvent-related side reactions that could form Impurity 13. |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized formation of by-products, including Impurity 13. |

| Catalysis | Employing highly selective catalysts to favor the desired reaction pathway. | Increased yield of Vonoprazan and reduced formation of Impurity 13. |

| Biocatalysis | Using enzymes to perform specific chemical transformations. | Highly specific synthesis with potentially no formation of Impurity 13. |

Interdisciplinary Approaches to Complex Pharmaceutical Impurity Challenges

Addressing complex impurity challenges, such as the identification, characterization, and control of minor impurities like this compound, often requires a collaborative, interdisciplinary approach. This involves bringing together experts from various fields to tackle the problem from multiple perspectives.

Collaboration between Chemistry and Analytical Sciences:

A close collaboration between synthetic organic chemists and analytical scientists is crucial for effective impurity management. Process chemists can provide valuable insights into the potential sources of impurities based on the synthetic route, while analytical chemists can develop and validate the sophisticated methods needed to detect, identify, and quantify these impurities. For instance, a study on the identification of process-related impurities in Vonoprazan fumarate highlighted the successful use of LC-MS for identification and subsequent synthesis for structural confirmation.

Integration of Toxicology and Regulatory Affairs: